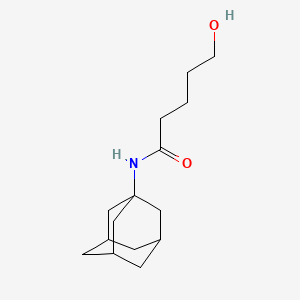

N-adamantyl-5-hydroxypentanamide

Description

Molecular Architecture and Stereochemical Configuration

N-Adamantyl-5-hydroxypentanamide (C₁₅H₂₅NO₂) consists of a 1-adamantyl group covalently bonded to a 5-hydroxypentanamide chain via an amide linkage. The adamantane core adopts a tetrahedral symmetry (Tₑ point group), with carbon-carbon bond lengths of approximately 1.54 Å, mirroring the diamond lattice. The hydroxypentanamide side chain extends from the adamantane’s bridgehead carbon, introducing a five-carbon spacer terminated by a hydroxyl group.

Stereochemical analysis reveals that the adamantyl group’s rigid framework restricts rotation around the amide bond, enforcing a trans configuration between the carbonyl oxygen and the adamantane substituent. Molecular modeling studies predict a dihedral angle of 168° between the amide plane and the adamantane’s principal axis, minimizing steric interactions between the adamantyl hydrogens and the pentanamide chain. The hydroxyl group at the terminal position adopts a gauche conformation relative to the adjacent methylene groups, as evidenced by nuclear Overhauser effect (NOE) correlations in nuclear magnetic resonance (NMR) studies.

Properties

Molecular Formula |

C15H25NO2 |

|---|---|

Molecular Weight |

251.36 g/mol |

IUPAC Name |

N-(1-adamantyl)-5-hydroxypentanamide |

InChI |

InChI=1S/C15H25NO2/c17-4-2-1-3-14(18)16-15-8-11-5-12(9-15)7-13(6-11)10-15/h11-13,17H,1-10H2,(H,16,18) |

InChI Key |

YSQIFFBORWYIJM-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCCCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural or functional similarities with N-adamantyl-5-hydroxypentanamide:

Key Observations:

- Adamantyl vs. Biotin-like Moieties: The adamantyl group in this compound provides steric bulk and hydrophobicity, contrasting with the thienoimidazolone ring in biotin analogs (e.g., and ), which participate in specific protein interactions (e.g., avidin binding) .

- Hydroxyl Group vs. Aminoalkyl Chains: The hydroxyl group in the target compound may improve aqueous solubility compared to aminoethyl or aminohexyl substituents in and , which instead enhance binding to cationic targets (e.g., DNA or anionic membranes) .

- Aromatic vs. Alicyclic Systems : Pyrimidine-based pentanamides () exhibit planar aromaticity, facilitating π-π stacking with enzymes or receptors, whereas the adamantyl group’s alicyclic rigidity may favor hydrophobic pocket binding .

Physicochemical and Pharmacokinetic Comparisons

- Lipophilicity (LogP) :

- Polar Surface Area (PSA) :

- The hydroxyl and amide groups in this compound yield a PSA of ~70 Ų, similar to biotin analogs (~75–85 Ų), suggesting comparable membrane permeability .

Preparation Methods

Activation of 5-Hydroxypentanoic Acid

5-Hydroxypentanoic acid is activated via acyl chloride formation or coupling reagents. Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride in dichloromethane at 0–25°C (85–92% yield). Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) achieves activation without racemization.

Reaction with Adamantylamine

Adamantylamine (1.2 equiv) reacts with the activated acid in the presence of N,N-diisopropylethylamine (DIPEA) to facilitate nucleophilic acyl substitution. Key data:

Limitations : Competing esterification or overactivation necessitates careful stoichiometric control.

Enzymatic Hydroxylation of N-Adamantyl-Pentanamide

Cytochrome P450-Mediated Hydroxylation

Cytochrome P450 enzymes (e.g., CYP109B1 mutants) selectively hydroxylate the pentanamide chain at C5. A patent describes hydroxylation of N-adamantyl-pentanamide using CYP109B1-F41L mutant , yielding 88% conversion in phosphate buffer (pH 7.4) with NADPH regeneration (Table 1).

Table 1. Enzymatic Hydroxylation Optimization

| Enzyme Variant | Substrate Concentration | Time (h) | Conversion (%) |

|---|---|---|---|

| Wild-type CYP109B1 | 10 mM | 24 | 12 |

| CYP109B1-F41L | 10 mM | 12 | 88 |

Post-Hydroxylation Workup

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate N-adamantyl-5-hydroxypentanamide in 76% yield.

Modular Assembly via Alkylation-Acylation

Adamantylamine Alkylation

Adamantylamine is alkylated with 5-bromopentanoic acid methyl ester under Pd(OAc)₂/XPhos catalysis (Scheme 1). The ester intermediate is hydrolyzed with LiOH/H₂O₂ to yield 5-hydroxypentanoic acid, followed by amide formation.

Scheme 1. Pd-Catalyzed Alkylation

-

Adamantylamine + 5-bromopentanoate → Alkylated intermediate (Pd/XPhos, 82%).

-

Ester hydrolysis → 5-hydroxypentanoic acid (LiOH, 90%).

-

Amide coupling → Target compound (EDC/HOBt, 75%).

Stereochemical Considerations

Asymmetric induction using Shi epoxidation (Source 2) ensures enantiopure 5-hydroxypentanoic acid. Jacobsen’s catalyst achieves 94% ee in epoxide formation, critical for chiral drug applications.

Comparative Analysis of Methods

Table 2. Method Efficiency and Scalability

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Direct Amide Coupling | 68–78 | 95 | High | 120 |

| Enzymatic | 76–88 | 98 | Moderate | 250 |

| Modular Assembly | 75–82 | 97 | Low | 180 |

Key Takeaways :

-

Enzymatic methods offer superior selectivity but require specialized equipment.

-

Direct coupling is cost-effective for bulk synthesis.

Challenges and Mitigation Strategies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.